

# Synthesis of 10-Undecenehydroxamic acid from undecanoic acid

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## Compound of Interest

Compound Name: 10-Undecenehydroxamic acid

Cat. No.: B15082380

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## Application Note: Synthesis of 10-Undecenehydroxamic Acid

For Researchers, Scientists, and Drug Development Professionals

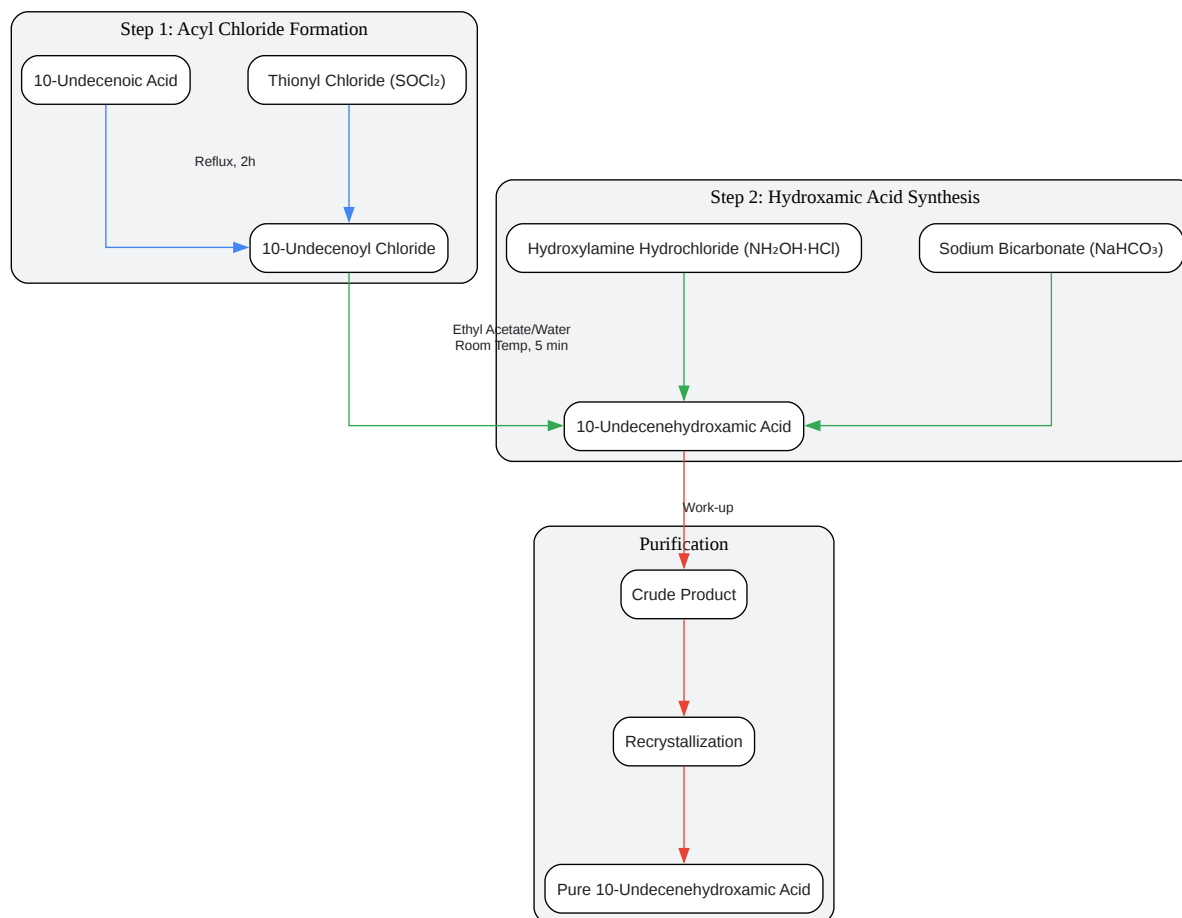
### Introduction

**10-Undecenehydroxamic acid** is a derivative of undecylenic acid, a fatty acid known for its antifungal properties. The incorporation of the hydroxamic acid moiety introduces metal-chelating capabilities, making it a molecule of interest for various therapeutic applications, including as a potential inhibitor of metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). This application note provides a detailed, two-step protocol for the synthesis of **10-undecenehydroxamic acid** from 10-undecenoic acid. The synthesis involves the activation of the carboxylic acid to an acyl chloride, followed by nucleophilic substitution with hydroxylamine.

### Overall Reaction Scheme

### Experimental Workflow

A high-level overview of the synthesis process is depicted in the following workflow diagram.



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Caption: Workflow for the synthesis of **10-undecenehydroxamic acid**.

## Data Summary

The following table summarizes the key quantitative data for the synthesis of **10-undecenehydroxamic acid**.

Parameter	10-Undecenoic Acid	10-Undecenoyl Chloride	10-Undecenehydroxamic Acid
Molecular Formula	C <sub>11</sub> H <sub>20</sub> O <sub>2</sub>	C <sub>11</sub> H <sub>19</sub> ClO	C <sub>11</sub> H <sub>21</sub> NO <sub>2</sub>
Molecular Weight (g/mol)	184.28	202.72	199.29
Appearance	Colorless liquid	Colorless to yellow liquid	White to off-white solid
Reaction Time	N/A	2 hours	5-10 minutes
Reaction Temperature	N/A	Reflux (~80°C)	Room Temperature
Typical Yield	N/A	>95% (crude)	80-90%

## Experimental Protocols

Materials and Equipment:

- 10-Undecenoic acid (≥98%)
- Thionyl chloride (≥99%)
- Hydroxylamine hydrochloride (≥99%)
- Sodium bicarbonate (≥99%)
- Ethyl acetate (anhydrous)
- Dichloromethane (anhydrous)
- Hexanes (anhydrous)

- Deionized water
- Round-bottom flasks
- Reflux condenser with a drying tube
- Magnetic stirrer and stir bars
- Heating mantle
- Ice bath
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter paper
- Standard laboratory glassware

#### Protocol 1: Synthesis of 10-Undecenoyl Chloride

- **Reaction Setup:** In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.
- **Reagent Addition:** To the flask, add 10-undecenoic acid (10.0 g, 54.3 mmol). Slowly add thionyl chloride (8.0 mL, 108.6 mmol, 2.0 eq.) to the stirred solution at room temperature. The addition is exothermic and will result in the evolution of HCl and SO<sub>2</sub> gas.
- **Reaction:** Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle and maintain reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
- **Work-up:** After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator. The crude 10-undecenoyl chloride, a colorless to pale yellow liquid, is obtained and can be used in the next step without further purification.

## Protocol 2: Synthesis of **10-Undecenehydroxamic Acid**

- **Reaction Setup:** In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (4.15 g, 59.7 mmol, 1.1 eq.) and sodium bicarbonate (10.0 g, 119.0 mmol, 2.2 eq.) in deionized water (50 mL).
- **Reagent Addition:** To this aqueous solution, add ethyl acetate (50 mL). Vigorously stir the biphasic mixture.
- **Reaction:** Slowly add the crude 10-undecenoyl chloride (prepared in Protocol 1) dropwise to the vigorously stirred mixture at room temperature over 5-10 minutes.
- **Reaction Completion:** After the addition is complete, continue stirring for an additional 5 minutes. A white precipitate of the product will form.
- **Isolation:** Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with deionized water (3 x 20 mL) and then with cold hexanes (2 x 20 mL) to remove any unreacted starting material.
- **Purification:** Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield pure **10-undecenehydroxamic acid** as a white crystalline solid.
- **Drying:** Dry the purified product under vacuum.

## Characterization

The final product should be characterized by standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and FT-IR spectroscopy to confirm its structure and purity. The melting point of the purified compound should also be determined.

## Safety Precautions

- All experimental procedures should be performed in a well-ventilated fume hood.
- Thionyl chloride is highly corrosive and reacts violently with water. It is also a lachrymator. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

- Hydroxylamine is a potential skin irritant. Avoid direct contact.
- The reaction of thionyl chloride with carboxylic acid evolves toxic gases (HCl and SO<sub>2</sub>). Ensure the reaction is conducted in a fume hood.
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